H-Ala-pro-ala-OH
Overview
Description
“H-Ala-pro-ala-OH” is a tripeptide composed of two alanine (Ala) units and a proline (Pro) unit . It is a substrate for skin fibroblast prolidase .
Synthesis Analysis
The synthesis of peptides like “H-Ala-pro-ala-OH” involves overcoming two main obstacles: the statistical nature of the reaction and the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing . The synthesis process involves the use of N-carboxy a-amino acid anhydrides (NCA) in a heterogeneous system of acetonitrile-water .
Molecular Structure Analysis
The molecular formula of “H-Ala-pro-ala-OH” is C8H14N2O3 . The average molecular weight is 186.21 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “H-Ala-pro-ala-OH” include a molecular weight of 186.21 Da and a molecular formula of C8H14N2O3 . It is soluble in DMSO and should be stored at or below -20 °C .
Scientific Research Applications
Conformational Analysis and Reactivity
Hydrogen Abstraction Reactions in Amino Acid Residues : Studies have shown that hydroxyl radicals (•OH) can initiate unfolding in amino acids like Gly and Ala by hydrogen abstraction. This process, observed in both Gly and Ala residues, is critical in understanding peptide and protein unfolding, which is implicated in diseases like Alzheimer's (Owen et al., 2012).
NMR Studies on Molecular Conformations : The molecular conformations of linear oligopeptides like H‐(L‐Ala)n‐L‐Pro‐OH have been investigated using NMR, revealing insights into the equilibrium between cis and trans forms of the Ala-Pro peptide bond. This research is significant in understanding the conformational dynamics of peptides (Grathwohl & Wüthrich, 1976).
Peptide and Protein Stability : Studies involving dipeptides like H-Ala-Phe-OH have explored their coordination and protonation abilities, contributing to a better understanding of peptide stability and interactions, crucial in protein chemistry (Koleva et al., 2007).
Biochemical and Biological Insights
Proline Cis-Trans Isomerization in Oligopeptides : Research into the rate of proline cis-trans isomerization in oligopeptides, such as H-Ala-Pro-OH, provides valuable insights into protein folding kinetics, an area critical in understanding many biological processes (Grathwohl & Wüthrich, 1981).
Protective Effects Against Oxidative Stress : Studies have indicated that amino acids like Ala and Pro can offer protective effects against oxidative stress in biological systems. This is particularly relevant in understanding cellular defense mechanisms against environmental stressors (Li et al., 2013).
Understanding Intestinal H+/Peptide Symporters : Research into the specificity of the intestinal H+/peptide symporter PEPT1 towards peptide bond conformers like Ala-Pro provides crucial information on nutrient absorption and drug delivery mechanisms in the gastrointestinal tract (Brandsch et al., 1998).
Synthetic Strategies in Peptide Synthesis : The synthesis of peptides like H-Ala-Arg-(Ala)6-Lys-OH offers insights into overcoming challenges in peptide synthesis, particularly for biologically relevant sequences. This has implications in pharmaceutical and biochemical research (Dettin et al., 2009).
Safety And Hazards
While specific safety and hazard information for “H-Ala-pro-ala-OH” is not available, general safety measures for handling peptides include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4/c1-6(12)10(16)14-5-3-4-8(14)9(15)13-7(2)11(17)18/h6-8H,3-5,12H2,1-2H3,(H,13,15)(H,17,18)/t6-,7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZQNYYAYVRKKK-FXQIFTODSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Ala-pro-ala-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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